5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid
Overview
Description
The compound of interest, 5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid, is closely related to a family of compounds derived from 4-amino-5-chloro-2-methoxybenzoic acid. These compounds have been studied for their potential as agonists and antagonists for 5-HT4 receptors, which are implicated in gastrointestinal motility and other physiological processes .
Synthesis Analysis
An improved synthesis route for a related compound, butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate, has been reported, which is relevant for the synthesis of 5-Chloro-4-[(chlor
Scientific Research Applications
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Synthesis of Quinoxaline Derivatives
- Field : Organic Chemistry .
- Application : Quinoxaline derivatives have diverse pharmacological activities. They are synthesized via many different methods of synthetic strategies .
- Method : One method involves the reductive cyclization of glycine derivatives with H2 in Raney Ni .
- Results : This process results in the formation of quinoxalinones .
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Production of Herbicides
- Field : Agricultural Chemistry .
- Application : Chloroacetic acid is used in the production of phenoxy herbicides .
- Method : This involves etherification with chlorophenols .
- Results : Herbicides such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), 2,4-dichlorophenoxyacetic acid, and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are produced .
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Production of Chloroacetanilide Herbicides
- Field : Agricultural Chemistry .
- Application : Chloroacetyl chloride, a derivative of chloroacetic acid, is used as an intermediate in the production of herbicides in the chloroacetanilide family .
- Method : The specific method of production is not mentioned .
- Results : Herbicides including metolachlor, acetochlor, alachlor, and butachlor are produced .
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Synthesis of Indole Derivatives
- Field : Organic Chemistry .
- Application : Indoles are versatile nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds. They have significant biological and pharmaceutical activities .
- Method : One method involves the protonation of indole with strong acids such as hydrochloric acid, which protonates the C3 position more easily than the N atom. Then, N-acylation is performed between the protonated indole and chloroacetyl chloride .
- Results : This process results in the formation of 2-amino-4,5-dihydro-4 .
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Production of Carboxymethyl Cellulose and Carboxymethyl Starch
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Synthesis of Lidocaine
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Synthesis of Various Heterocyclic Compounds
- Field : Organic Chemistry .
- Application : Indoles are frequently used in the synthesis of various organic compounds due to their biological and pharmaceutical activities .
- Method : One method involves the protonation of indole with strong acids such as hydrochloric acid, which protonates the C3 position more easily than the N atom. Then, N-acylation is performed between the protonated indole and chloroacetyl chloride .
- Results : This process results in the formation of 2-amino-4,5-dihydro-4 .
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Production of Glyphosate and Dimethoate
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Synthesis of 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one
Safety And Hazards
The safety data sheet for a similar compound, 2-Amino-5-chlorobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-chloro-4-[(2-chloroacetyl)amino]-2-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c1-17-8-3-7(13-9(14)4-11)6(12)2-5(8)10(15)16/h2-3H,4H2,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCJLVOIUZFLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628037 | |
Record name | 5-Chloro-4-(2-chloroacetamido)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid | |
CAS RN |
57645-26-8 | |
Record name | 5-Chloro-4-(2-chloroacetamido)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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